molecular formula C18H13N3O3S B5172051 N-1,3-benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-1,3-benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Katalognummer B5172051
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: ULXHINOEZKZYNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Chemical Reactions Analysis

The synthesized compounds were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The compound has been synthesized and evaluated for its antibacterial properties . Certain derivatives of the compound exhibited promising activity against Staphylococcus aureus, a common cause of bacterial infections .

Antitubercular Applications

Benzothiazole-based compounds, which include this compound, have been synthesized and evaluated for their antitubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some showed better inhibition potency against M. tuberculosis .

Ecosystem Research Applications

While not directly related to the compound, the identifier “Oprea1_400057” is associated with the Operational Potential of Ecosystem Research Applications (OPERAs) project . This project aims to improve understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Drug-likeness Research

The compound’s drug-likeness properties could be of interest in pharmaceutical research. Drug-likeness is a qualitative property of chemicals that indicates how likely a substance is to become an orally active drug in humans .

Fibroblast Growth Factor Antagonist

Benzothiazole derivatives, including this compound, have potential applications as fibroblast growth factor antagonists . This could have implications in the treatment of diseases where fibroblast growth factors play a role, such as certain types of cancer .

Autotaxin Inhibitor

The compound could potentially act as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in several diseases, including cancer and chronic inflammatory diseases .

Wirkmechanismus

The activity contributions due to structural and substituent effects were determined using sequential regression procedure . The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-15(20-18-19-13-7-3-4-8-14(13)25-18)9-10-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXHINOEZKZYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzothiazol-2-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.